4-Pyridineethanamine, 2-methoxy-6-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

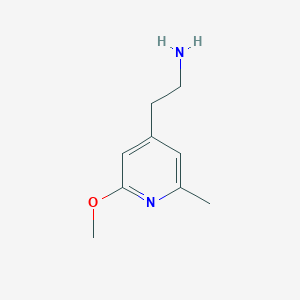

4-Pyridineethanamine, 2-methoxy-6-methyl- is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by its molecular structure, which includes a pyridine ring with an ethanamine group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridineethanamine, 2-methoxy-6-methyl- typically involves multiple steps, starting from simpler pyridine derivatives. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with an appropriate amine and methoxy group donor under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

化学反応の分析

Bromination of the Methyl Group

The methyl group at position 6 undergoes bromination to form 2-methoxy-6-bromomethylpyridine :

-

Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) in CCl₄.

-

Mechanism : Radical bromination initiated by AIBN.

Reaction Details :

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (substrate:NBS) |

| Solvent | CCl₄ |

| Temperature | 90°C (reflux) |

| Time | 3–4 hr |

Formation of the Ethanamine Sidechain

The ethanamine group is introduced via nucleophilic substitution of the bromomethyl intermediate:

-

Reagents : Bis(pyridin-2-ylmethyl)amine (DPA), Na₂CO₃ in ethanol.

-

Mechanism : SN2 displacement of bromine by the amine nucleophile.

Example Reaction :

2 Methoxy 6 bromomethylpyridine+DPANa2CO3,EtOHMeOTPA+HBr

Coordination Chemistry and Metal Complexes

The ethanamine group enables chelation with transition metals:

-

Iron Complexation : Reacts with FeCl₂ to form dichloroferrous complexes, studied for dioxygen reactivity .

-

Applications : Biomimetic oxidation studies and catalytic applications.

Key Observations :

-

Stability : Complexes remain stable under inert atmospheres but react with O₂ to form peroxo-bridged species.

-

Substrate Reactivity : Enhanced oxidation rates observed in the presence of electron-deficient alkenes .

Functionalization via Cross-Coupling

The pyridine ring participates in regioselective C–H alkylation:

-

Reagents : Alkyl halides, mechanochemically activated Mg(0).

-

Regioselectivity : C4–H bond activation dominates due to directing effects of methoxy and methyl groups .

Scope :

| Alkyl Halide | Product Yield (%) |

|---|---|

| CH₃CH₂Br | 92 |

| (CH₃)₂CHBr | 88 |

| PhCH₂Br | 75 |

Electrochemical and Photochemical Reactivity

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

One of the prominent applications of 4-Pyridineethanamine, 2-methoxy-6-methyl- is in the development of antibacterial agents. Research has shown that derivatives of this compound can inhibit bacterial β-lactamases, enzymes that confer resistance to β-lactam antibiotics. A patent describes methods for using these compounds to treat bacterial infections by blocking the action of these enzymes, thereby enhancing the efficacy of existing antibiotics .

Inhibition of Squalene-Hopene Cyclase

This compound has also been studied for its ability to inhibit squalene-hopene cyclase, an enzyme critical for sterol biosynthesis in various organisms. Inhibitors derived from 4-Pyridineethanamine have been designed to target this enzyme effectively, showing promise as antifungal agents. Structure-activity relationship studies have indicated that modifications to the core structure can enhance inhibitory potency .

Biochemical Applications

Colistin Resistance Disarmament

Recent studies have explored the use of 4-Pyridineethanamine derivatives in combating colistin resistance in Gram-negative bacteria. These derivatives demonstrated increased activity against resistant strains, suggesting a potential role in developing new therapeutic strategies against multidrug-resistant infections .

Neurotransmitter Modulation

Research indicates that compounds related to 4-Pyridineethanamine may influence neurotransmitter systems. For example, derivatives have been synthesized and tested for their effects on serotonin receptors, which could lead to advancements in treating mood disorders or anxiety .

Agricultural Applications

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Its ability to affect biochemical pathways in target organisms can lead to effective pest control solutions while minimizing environmental impact. Research into its efficacy against specific agricultural pests is ongoing .

Case Studies

作用機序

4-Pyridineethanamine, 2-methoxy-6-methyl- is similar to other pyridine derivatives, such as 2-methoxy-6-methylpyridine and 4-aminopyridine. its unique combination of functional groups and positions on the pyridine ring distinguishes it from these compounds. The presence of the ethanamine group at the 4-position and the specific placement of the methoxy and methyl groups contribute to its distinct chemical properties and reactivity.

類似化合物との比較

2-Methoxy-6-methylpyridine

4-Aminopyridine

3-Methoxy-4-aminopyridine

生物活性

4-Pyridineethanamine, 2-methoxy-6-methyl- (also referred to as 2-methoxy-6-methylpyridine) is a compound of growing interest due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and data on its biological activity, mechanisms of action, and applications in various fields.

- Chemical Formula : C9H12N

- Molecular Weight : 148.20 g/mol

- IUPAC Name : 4-(2-aminoethyl)-2-methoxy-6-methylpyridine

Biological Activity Overview

The biological activity of 4-Pyridineethanamine, 2-methoxy-6-methyl- has been investigated in various contexts, including its effects on cellular processes and its potential therapeutic uses.

1. Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with varying degrees of effectiveness.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Pyridineethanamine derivative | MCF-7 | 86 |

| 4-Pyridineethanamine derivative | PC-3 | Not specified |

This suggests that the structural modifications in pyridine derivatives can enhance their cytotoxic effects against specific cancer types .

2. Neuroprotective Effects

In a study examining the anticonvulsant properties of related pyridine derivatives, it was found that certain compounds demonstrated significant efficacy against seizures induced by pentylenetetrazole (PTZ). The mechanism was attributed to the inhibition of neurotransmitter receptors involved in seizure activity .

The mechanisms through which 4-Pyridineethanamine, 2-methoxy-6-methyl- exerts its biological effects are multifaceted:

1. Enzyme Inhibition

Similar compounds have been reported to inhibit key enzymes involved in various metabolic pathways. For example, they may modulate the activity of kinases implicated in cancer progression and inflammatory responses .

2. Receptor Interaction

Studies have suggested that this compound may interact with neurotransmitter receptors, thereby influencing neuronal excitability and potentially offering neuroprotective benefits .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of 4-Pyridineethanamine, 2-methoxy-6-methyl-:

- Gallstone Dissolution : A comparative study demonstrated that a compound closely related to 2-methoxy-6-methylpyridine exhibited superior efficacy in dissolving gallstones compared to traditional agents like methyl-tert-butyl ether (MTBE). The study reported a higher dissolution rate for cholesterol and pigmented gallstones when treated with this compound .

- Anticancer Studies : Research focusing on the cytotoxicity of pyridine derivatives against various cancer cell lines indicated promising results, suggesting that these compounds could serve as potential chemotherapeutic agents .

特性

IUPAC Name |

2-(2-methoxy-6-methylpyridin-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-5-8(3-4-10)6-9(11-7)12-2/h5-6H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEZHNODJDTKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。